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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylphenol

Cat. No.: B073967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the reaction

mechanisms involving 4-Chloro-2,6-dimethylphenol. It is intended to serve as a

comprehensive resource for researchers and professionals in the fields of chemistry and drug

development.

Overview of 4-Chloro-2,6-dimethylphenol
4-Chloro-2,6-dimethylphenol is a halogenated phenolic compound with a variety of

applications in chemical synthesis and biological systems. Its chemical structure, featuring a

hydroxyl group, a chlorine atom, and two methyl groups on the benzene ring, dictates its

reactivity in electrophilic and nucleophilic substitution reactions, as well as its biological activity.

Table 1: Physicochemical Properties of 4-Chloro-2,6-dimethylphenol
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Property Value Reference

Molecular Formula C₈H₉ClO [1]

Molecular Weight 156.61 g/mol [1]

CAS Number 1123-63-3 [1]

Appearance
White to pale pink fine

crystalline needles
[N/A]

Melting Point 80-85 °C [N/A]

Boiling Point 217.76 °C (rough estimate) [N/A]

Solubility in Water 516.8 mg/L (25 °C) [N/A]

Synthesis of 4-Chloro-2,6-dimethylphenol
The synthesis of 4-Chloro-2,6-dimethylphenol can be achieved through the direct chlorination

of 2,6-dimethylphenol. While specific high-yield protocols for this exact conversion are not

readily available in the searched literature, a general procedure can be adapted from known

chlorination reactions of similar phenolic compounds and anilines. A plausible synthetic route

involves the reaction of 2,6-dimethylphenol with a chlorinating agent in the presence of a

suitable solvent.

Experimental Protocol: Chlorination of 2,6-
Dimethylphenol
Objective: To synthesize 4-Chloro-2,6-dimethylphenol from 2,6-dimethylphenol.

Materials:

2,6-Dimethylphenol

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

Dichloromethane (CH₂Cl₂) or Acetic Acid

Sodium bicarbonate (NaHCO₃) solution
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Sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Apparatus for column chromatography (silica gel)

Procedure:

Dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped

with a magnetic stirrer.

Cool the solution in an ice bath.

Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.05 eq) in

dichloromethane to the cooled solution using a dropping funnel over a period of 30 minutes.

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4

hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate

solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a hexane/ethyl acetate gradient) to afford pure 4-Chloro-2,6-dimethylphenol.

Expected Yield: While a specific yield for this reaction is not available in the provided search

results, similar chlorination reactions of anilines have reported yields around 70%.[2]

Reaction Mechanisms and Protocols
4-Chloro-2,6-dimethylphenol can undergo a variety of reactions, including electrophilic

aromatic substitution, nucleophilic substitution at the hydroxyl group, and oxidation.

Electrophilic Aromatic Substitution
The hydroxyl group and the two methyl groups are ortho-, para-directing and activating, while

the chlorine atom is ortho-, para-directing and deactivating. The substitution pattern will be

influenced by the interplay of these electronic and steric effects.

Nitration of 4-Chloro-2,6-dimethylphenol is expected to introduce a nitro group onto the

aromatic ring. The most likely position for substitution is ortho to the hydroxyl group, at the C3

or C5 position, which are meta to the deactivating chlorine atom.

Experimental Protocol: Nitration of 4-Chloro-2,6-dimethylphenol

Objective: To synthesize a nitro derivative of 4-Chloro-2,6-dimethylphenol.

Materials:

4-Chloro-2,6-dimethylphenol

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice
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Water

Beaker

Stirring rod

Procedure:

In a beaker, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid

to concentrated nitric acid in a 1:1 ratio, while cooling in an ice bath.

In a separate flask, dissolve 4-Chloro-2,6-dimethylphenol in a minimal amount of glacial

acetic acid.

Slowly add the nitrating mixture to the solution of 4-Chloro-2,6-dimethylphenol, maintaining

the temperature below 10 °C.

After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

Pour the reaction mixture onto crushed ice to precipitate the product.

Filter the precipitate, wash with cold water until the washings are neutral, and dry the

product.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the

purified nitrated product.

Quantitative Data: Specific yields for the nitration of 4-Chloro-2,6-dimethylphenol are not

available in the search results. However, nitration of similar phenols can proceed with high

yields, though mixtures of isomers are common.[3]

Bromination of 4-Chloro-2,6-dimethylphenol will likely result in the substitution of a hydrogen

atom on the aromatic ring with a bromine atom. The position of bromination will be directed by

the existing substituents.

Experimental Protocol: Bromination of 4-Chloro-2,6-dimethylphenol

Objective: To synthesize a bromo derivative of 4-Chloro-2,6-dimethylphenol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b073967?utm_src=pdf-body
https://www.benchchem.com/product/b073967?utm_src=pdf-body
https://www.benchchem.com/product/b073967?utm_src=pdf-body
https://patents.google.com/patent/JPH0532589A/en
https://www.benchchem.com/product/b073967?utm_src=pdf-body
https://www.benchchem.com/product/b073967?utm_src=pdf-body
https://www.benchchem.com/product/b073967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

4-Chloro-2,6-dimethylphenol

Bromine (Br₂)

Glacial Acetic Acid

Sodium thiosulfate solution

Procedure:

Dissolve 4-Chloro-2,6-dimethylphenol in glacial acetic acid in a flask protected from light.

Slowly add a solution of bromine in glacial acetic acid dropwise to the phenol solution with

stirring.

Continue stirring at room temperature until the bromine color persists.

Pour the reaction mixture into water to precipitate the product.

Filter the precipitate and wash with water. To remove excess bromine, wash with a dilute

sodium thiosulfate solution.

Recrystallize the crude product from a suitable solvent to obtain the purified brominated

product.

Quantitative Data: While specific yields for this reaction are not provided, bromination of

phenols can be a high-yielding reaction. [N/A]

Nucleophilic Substitution: Williamson Ether Synthesis
The hydroxyl group of 4-Chloro-2,6-dimethylphenol can be deprotonated to form a

phenoxide, which can then act as a nucleophile in a Williamson ether synthesis to form an

ether.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize an ether derivative of 4-Chloro-2,6-dimethylphenol.
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Materials:

4-Chloro-2,6-dimethylphenol

Sodium hydride (NaH) or another strong base

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Alkyl halide (e.g., Benzyl bromide)

Saturated ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add

a suspension of sodium hydride (1.1 eq) in anhydrous DMF.

Slowly add a solution of 4-Chloro-2,6-dimethylphenol (1.0 eq) in anhydrous DMF to the

sodium hydride suspension at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of

the phenoxide.

Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the

starting material is consumed.

Cool the reaction mixture and quench by the slow addition of saturated ammonium chloride

solution.

Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium

sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by column chromatography to yield the desired ether.

Quantitative Data: Yields for Williamson ether synthesis are generally in the range of 50-95%

for laboratory syntheses.[4]

Table 2: Summary of Reaction Yields (Illustrative)

Reaction Reactant Product Typical Yield (%)

Chlorination 2,6-Dimethylphenol
4-Chloro-2,6-

dimethylphenol
~70 (estimated)

Nitration
4-Chloro-2,6-

dimethylphenol

Nitro-4-chloro-2,6-

dimethylphenol
Not specified

Bromination
4-Chloro-2,6-

dimethylphenol

Bromo-4-chloro-2,6-

dimethylphenol
Not specified

Williamson Ether

Synthesis

4-Chloro-2,6-

dimethylphenol

Alkyl/Aryl ether

derivative
50-95

Oxidation
Phenols can be oxidized to quinones. The oxidation of 4-Chloro-2,6-dimethylphenol can be

achieved using various oxidizing agents. A Fenton-like reaction provides a method for its

degradation, which is relevant for environmental applications and understanding its oxidative

pathways.

Experimental Protocol: Oxidative Degradation (Fenton-like Reaction)

Objective: To study the oxidative degradation of 4-Chloro-2,6-dimethylphenol.

Materials:
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4-Chloro-2,6-dimethylphenol

Nanoscale zero-valent iron (nZVI)

Hydrogen peroxide (H₂O₂) (30%)

Deionized water

Conical flasks

Rotary shaker

Syringe and filter (0.22 µm)

High-Performance Liquid Chromatography (HPLC) system

Procedure:

Prepare an aqueous solution of 4-Chloro-2,6-dimethylphenol of a known concentration.

In a conical flask, add a specific amount of nZVI to the phenol solution.

Initiate the reaction by adding a predetermined concentration of H₂O₂.

Place the flask on a rotary shaker at a constant temperature.

At various time intervals, withdraw samples using a syringe and immediately filter them to

stop the reaction.

Analyze the concentration of 4-Chloro-2,6-dimethylphenol and its degradation products in

the filtered samples using HPLC.

Quantitative Data: In a study on the degradation of the similar compound 4-chloro-3,5-

dimethylphenol, complete decomposition was observed after 30 minutes under optimized

conditions (nZVI: 1.0 g/L; H₂O₂: 18 mM; initial concentration: 0.15 g/L).[5]

Biological Activity and Mechanism of Action
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Chlorinated phenols, including compounds structurally similar to 4-Chloro-2,6-dimethylphenol
like chloroxylenol (4-chloro-3,5-dimethylphenol), are known for their antiseptic and disinfectant

properties.[6] The primary mechanism of action is the disruption of microbial cell membranes.

[7][8]

Disruption of Bacterial Cell Membrane
The phenolic hydroxyl group is believed to bind to proteins on the bacterial cell membrane,

leading to a loss of membrane integrity and leakage of cellular contents.[6][9] This disruption

allows the molecule to penetrate the cell and interfere with essential enzymes and cellular

processes, ultimately leading to cell death.[9]

Uncoupling of Oxidative Phosphorylation
Phenolic compounds can act as uncouplers of oxidative phosphorylation in mitochondria.[7][10]

They are lipophilic weak acids that can transport protons across the inner mitochondrial

membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to an

uncoupling of the electron transport chain from ATP production, with the energy being released

as heat.[7][10] This disruption of cellular energy production contributes to their antimicrobial

and toxic effects.

Application in Drug Development: Synthesis of
Mexiletine
2,6-Dimethylphenol, the precursor to 4-Chloro-2,6-dimethylphenol, is a key starting material

in the synthesis of the antiarrhythmic drug mexiletine.[11] The synthesis involves a Williamson

ether synthesis followed by reductive amination.

Workflow for Mexiletine Synthesis:

Starting Material Step 1: Etherification Step 2: Reductive Amination

2,6-Dimethylphenol Chloroacetone, Base (e.g., K₂CO₃)
Solvent (e.g., DMF)

1-(2,6-dimethylphenoxy)propan-2-one
Williamson Ether Synthesis

Hydroxylamine, then Reduction (e.g., H₂/Pd-C) Mexiletine
Oxime formation & reduction
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Click to download full resolution via product page

A simplified workflow for the synthesis of Mexiletine.

Visualized Mechanisms and Workflows
General Electrophilic Aromatic Substitution

4-Chloro-2,6-dimethylphenol
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General mechanism of electrophilic aromatic substitution.

Williamson Ether Synthesis Workflow
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Reactants

Intermediate

Second Reactant

Product

4-Chloro-2,6-dimethylphenol
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Workflow for the Williamson ether synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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